6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2. It is a derivative of pyrrolo[2,3-b]pyridine, a bicyclic structure that combines a pyrrole ring with a pyridine ring.
Preparation Methods
The synthesis of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method includes the reaction of 4-iodo-1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar halogenation processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.
Scientific Research Applications
6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other halogenated pyrrolo[2,3-b]pyridine derivatives, such as:
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but with different halogen positions, leading to variations in reactivity and applications.
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and suitability for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBBVKZYHPPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274193 | |
Record name | 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-97-4 | |
Record name | 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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